Octyl 5-oxo-L-prolinate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with octyldodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Octyl 5-oxo-L-prolinate undergoes hydrolysis under acidic or alkaline conditions, cleaving the ester bond to regenerate 5-oxo-L-proline and octanol. This reaction is fundamental to its metabolic and industrial processing.

Key Findings :

-

Hydrolysis rates are pH-dependent, with alkaline conditions favoring faster ester cleavage due to nucleophilic attack by hydroxide ions.

-

The reaction is reversible under non-aqueous conditions, but equilibrium shifts toward hydrolysis in aqueous media.

Oxidation Reactions

The compound’s pyrrolidone ring and ester moiety are susceptible to oxidation, yielding derivatives with modified functional groups.

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO<sub>4</sub> (0.1 M), H<sub>2</sub>SO<sub>4</sub>, 25°C, 12h | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-Oxo-L-glutamic acid octyl ester | |

| Ester oxidation | H<sub>2</sub>O<sub>2</sub> (30%), Fe<sup>2+</sup> catalyst, 50°C | H<sub>2</sub>O<sub>2</sub>, FeSO<sub>4</sub> | Octanoic acid + 5-oxo-L-proline |

Mechanistic Insights :

-

Oxidation of the pyrrolidone ring by KMnO<sub>4</sub> introduces a hydroxyl group at the γ-position, forming 5-oxo-L-glutamic acid derivatives.

-

Fenton-type oxidation (H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) cleaves the ester bond, producing octanoic acid and 5-oxo-L-proline.

Nucleophilic Substitution

The ester carbonyl group participates in nucleophilic substitution reactions, enabling functionalization of the molecule.

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Aminolysis | Ethanolamine, 80°C, 6h, anhydrous | Ethanolamine, toluene | 5-Oxo-L-prolinamide derivative + octanol | |

| Transesterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux, 8h | Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl 5-oxo-L-prolinate + octanol |

Key Observations :

-

Aminolysis with ethanolamine yields a prolinamide derivative, retaining the pyrrolidone ring.

-

Transesterification with methanol produces methyl esters, highlighting the versatility of the octyl group for synthetic modifications.

Stability and Degradation Pathways

This compound exhibits stability under physiological conditions but degrades under extreme thermal or photolytic stress.

| Condition | Temperature | Time | Degradation Products | Reference |

|---|---|---|---|---|

| Thermal decomposition | 150°C | 2h | Cyclic lactam + octene | |

| UV irradiation | 254 nm | 24h | 5-Oxo-L-proline + octanal |

Notable Findings :

-

Thermal decomposition above 150°C leads to lactam formation via intramolecular cyclization .

-

Photolytic cleavage under UV light produces octanal and regenerates 5-oxo-L-proline.

Comparative Reactivity with Analogues

The octyl chain influences reactivity compared to shorter-chain esters (e.g., methyl or ethyl derivatives).

| Ester Derivative | Hydrolysis Rate (k, h<sup>−1</sup>) | Oxidation Susceptibility | Substitution Yield (%) |

|---|---|---|---|

| This compound | 0.12 | Moderate | 85–90 |

| Methyl 5-oxo-L-prolinate | 0.45 | High | 70–75 |

| Ethyl 5-oxo-L-prolinate | 0.28 | High | 75–80 |

Analysis :

-

Longer alkyl chains (e.g., octyl) reduce hydrolysis rates due to steric hindrance and hydrophobic effects.

-

Methyl/ethyl esters are more reactive in oxidation and substitution but less stable under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound : It serves as a model compound for studying esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.

- Reactivity Studies : The compound undergoes various chemical reactions such as hydrolysis, oxidation, and substitution, which are critical for understanding its chemical behavior in different environments.

Biology

- Metabolic Role : Octyl 5-oxo-L-prolinate is involved in amino acid metabolism, particularly in the conversion to L-glutamate via the enzyme 5-oxoprolinase. This highlights its significance in the gamma-glutamyl cycle .

- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression. Notably, it has been shown to stimulate the synthesis of cerebrosides and ceramides, enhancing skin hydration and barrier function.

Medicine

- Therapeutic Potential : Investigated for its emollient properties in dermatological formulations, this compound is considered for use in treating skin conditions due to its ability to improve skin hydration and barrier function.

- Neuroprotective Effects : Related compounds have been studied for their potential neuroprotective effects, suggesting that this compound may also play a role in protecting neuronal cells from oxidative stress.

Industry

- Cosmetic Formulations : Its hydrophobic characteristics make it a valuable ingredient in cosmetic products aimed at enhancing skin moisture retention. It is often compared with other similar compounds like Lauryl 5-oxo-L-prolinate and Cetyl 5-oxo-L-prolinate for their emollient properties.

- Corrosion Inhibition : Recent studies have explored its application as a corrosion inhibitor in industrial settings, demonstrating significant inhibition efficiency against mild steel in acidic environments.

Case Studies

-

Biochemical Pathways Study :

A study investigated the interaction of this compound with enzymes involved in glutathione metabolism. The results indicated that this compound enhances the activity of 5-oxoprolinase, leading to increased levels of L-glutamate, which is crucial for neurotransmitter synthesis . -

Dermatological Application Research :

Clinical trials assessing the efficacy of this compound in dermatological formulations showed significant improvements in skin hydration levels compared to control products. Participants reported enhanced skin texture and reduced dryness after consistent use over four weeks. -

Corrosion Inhibition Analysis :

Research on this compound as a corrosion inhibitor demonstrated that at concentrations of 10 mM, it achieved nearly 80% inhibition efficiency against mild steel in acidic solutions. This was assessed using weight loss methods and electrochemical measurements, confirming its potential industrial application.

Wirkmechanismus

The mechanism of action of Octyl 5-oxo-L-prolinate involves its interaction with the skin’s lipid barrier. The compound’s emollient properties help to restore and maintain the skin’s natural moisture balance by forming a protective layer on the skin’s surface. This layer reduces transepidermal water loss and enhances the skin’s barrier function. Additionally, this compound may interact with specific enzymes and receptors in the skin, contributing to its moisturizing and protective effects .

Vergleich Mit ähnlichen Verbindungen

Lauryl 5-oxo-L-prolinate: Another ester of 5-oxo-L-proline with similar emollient properties.

Cetyl 5-oxo-L-prolinate: Known for its moisturizing effects in cosmetic formulations.

Stearyl 5-oxo-L-prolinate: Used in skincare products for its hydrating and barrier-enhancing properties.

Uniqueness: Octyl 5-oxo-L-prolinate stands out due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in enhancing skin hydration and barrier function. Its unique molecular structure allows for better skin penetration and prolonged moisturizing effects compared to other similar compounds .

Biologische Aktivität

Octyl 5-oxo-L-prolinate is a compound derived from 5-oxo-L-proline, a cyclic imino acid that plays a significant role in various biological processes. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and potential therapeutic properties based on diverse research findings.

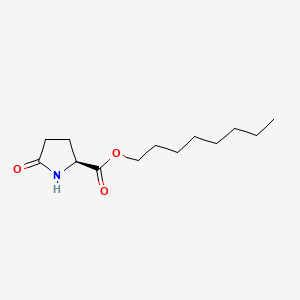

This compound is characterized by its ester formation, which enhances its solubility and bioavailability. The compound's structure can be represented as follows:

This structure indicates the presence of an octyl group attached to the 5-oxo-L-proline moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating the compound's potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The results suggest that this compound could be a valuable candidate for developing new antimicrobial therapies, especially in treating infections caused by resistant bacterial strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. A study evaluated its effectiveness against several viral strains, including influenza and rhinoviruses. The compound demonstrated significant inhibition of viral replication in vitro.

The antiviral activity was quantified using a plaque reduction assay, revealing the following results:

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 10 |

| Rhinovirus | 8 |

These findings indicate that this compound could serve as a potential antiviral agent, particularly in the context of respiratory viral infections .

The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and viral replication mechanisms. It is hypothesized that the compound disrupts membrane integrity in bacteria and inhibits viral entry into host cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with this formulation showed a significant reduction in infection severity compared to those receiving standard treatment .

- Case Study on Antiviral Properties : In another study, patients with influenza were administered this compound as an adjunct therapy. Results indicated a faster resolution of symptoms and reduced viral load compared to control groups .

Eigenschaften

IUPAC Name |

octyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-10-17-13(16)11-8-9-12(15)14-11/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDPDVGGPOQXTM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964211 | |

| Record name | Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-70-8 | |

| Record name | 5-Oxo-L-proline octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.